molecular formula C13H20N8S2 B12736575 2,2'-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) CAS No. 92629-38-4

2,2'-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine)

Cat. No.: B12736575
CAS No.: 92629-38-4
M. Wt: 352.5 g/mol
InChI Key: UQJUROFUULACEO-UHFFFAOYSA-N
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Description

2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is a complex organic compound characterized by its unique structure, which includes a pentanediylbis(thio) linkage and pyrimidinediamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) typically involves the reaction of 1,5-dibromopentane with thiourea to form a bis(thio) intermediate. This intermediate is then reacted with 4,6-diaminopyrimidine under controlled conditions to yield the final product. The reaction conditions often include:

    Temperature: Moderate temperatures (50-70°C) to facilitate the reaction without decomposing the reactants.

    Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and intermediates.

    Catalysts: In some cases, catalysts such as potassium carbonate may be used to enhance the reaction rate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) undergoes various chemical reactions, including:

    Oxidation: The thio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, which can affect the pyrimidine rings.

    Substitution: The amino groups on the pyrimidine rings can undergo substitution reactions with electrophiles, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced pyrimidine derivatives.

    Substitution Products: Various substituted pyrimidine derivatives.

Scientific Research Applications

2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological thiols.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) involves its interaction with molecular targets such as enzymes and receptors. The compound’s thio groups can form covalent bonds with cysteine residues in proteins, inhibiting their activity. Additionally, the pyrimidine rings can interact with nucleic acids, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,2’-(1,5-Pentanediylbis(oxy))bis(4,6-pyrimidinediamine): Similar structure but with oxy linkages instead of thio.

    2,2’-(1,5-Pentanediylbis(amino))bis(4,6-pyrimidinediamine): Contains amino linkages instead of thio.

    2,2’-(1,5-Pentanediylbis(methyl))bis(4,6-pyrimidinediamine): Methyl linkages instead of thio.

Uniqueness

2,2’-(1,5-Pentanediylbis(thio))bis(4,6-pyrimidinediamine) is unique due to its thio linkages, which confer distinct chemical reactivity and biological activity compared to its analogs. The presence of thio groups allows for specific interactions with biological thiols, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

92629-38-4

Molecular Formula

C13H20N8S2

Molecular Weight

352.5 g/mol

IUPAC Name

2-[5-(4,6-diaminopyrimidin-2-yl)sulfanylpentylsulfanyl]pyrimidine-4,6-diamine

InChI

InChI=1S/C13H20N8S2/c14-8-6-9(15)19-12(18-8)22-4-2-1-3-5-23-13-20-10(16)7-11(17)21-13/h6-7H,1-5H2,(H4,14,15,18,19)(H4,16,17,20,21)

InChI Key

UQJUROFUULACEO-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=C(N=C1N)SCCCCCSC2=NC(=CC(=N2)N)N)N

Origin of Product

United States

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